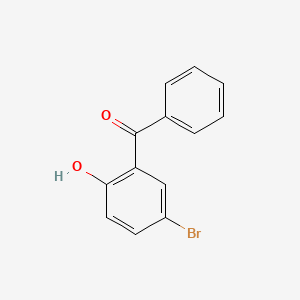
5-溴-2-羟基苯乙酮
概述
描述
5-Bromo-2-hydroxybenzophenone: is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 g/mol . It is a derivative of benzophenone, where a bromine atom is substituted at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
科学研究应用
5-Bromo-2-hydroxybenzophenone has a wide range of applications in scientific research:
作用机制
Target of Action
It is often used as a raw material for the synthesis of various monocondensed schiff bases .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .
Result of Action
It is primarily used as a raw material in the synthesis of other compounds .
生化分析
Biochemical Properties
It is known that it can be synthesized by employing p-bromophenyl benzoate as a starting material
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 111-114 °C .
Dosage Effects in Animal Models
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Metabolic Pathways
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxybenzophenone can be synthesized by employing p-bromophenyl benzoate as a starting material . The synthesis involves the following steps:
Friedel-Crafts Acylation: The reaction of p-bromophenyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 5-bromo-2-hydroxybenzophenone.
Industrial Production Methods: The industrial production of 5-bromo-2-hydroxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions: 5-Bromo-2-hydroxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.
Condensation Reactions: Reagents like acetic acid or sulfuric acid as catalysts, and solvents like ethanol or methanol, are typically employed.
Major Products:
相似化合物的比较
2-Hydroxybenzophenone: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group, which alters its reactivity and applications.
4-Bromo-2-hydroxybenzophenone: The bromine substitution at the 4-position changes its chemical properties and reactivity compared to 5-bromo-2-hydroxybenzophenone.
Uniqueness: 5-Bromo-2-hydroxybenzophenone is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and versatility in organic synthesis . This makes it a valuable compound for various chemical transformations and applications in research and industry .
属性
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICRNXAGUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281642 | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55082-33-2 | |
| Record name | 55082-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-2-hydroxybenzophenone in the synthesis of Dioxomolybdenum(VI) chelates?
A: 5-Bromo-2-hydroxybenzophenone serves as a crucial building block for synthesizing Dioxomolybdenum(VI) chelates. It acts as a bidentate ligand, meaning it can bind to the central molybdenum atom through two donor atoms. [] These donor atoms are the oxygen from the hydroxyl group and the nitrogen from the thiosemicarbazone moiety, which is formed by reacting 5-Bromo-2-hydroxybenzophenone with a thiosemicarbazide. This binding forms a stable six-membered chelate ring with the molybdenum ion. []
Q2: How does the structure of the resulting Dioxomolybdenum(VI) chelate impact its properties?
A: The research used 5-Bromo-2-hydroxybenzophenone derivatives containing different alkyl substituents (methyl or ethyl) on the thiosemicarbazone moiety. [] This structural modification directly influences the electronic and steric properties of the resulting Dioxomolybdenum(VI) chelates. For instance, the study investigated the effect of the N(4)-phenyl substituent on the conjugation of the chelate rings using techniques like NMR and X-ray diffraction. [] Understanding these structure-property relationships is crucial for tailoring the chelates for specific applications.
Q3: What analytical techniques were employed to characterize the synthesized Dioxomolybdenum(VI) chelates?
A3: The researchers employed a range of analytical techniques to characterize the newly synthesized Dioxomolybdenum(VI) chelates. These techniques include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds. []
- Molar conductivity: To assess the ionic nature and electrolytic behavior of the chelates in solution. []
- Electronic spectroscopy: To study the electronic transitions within the molecule and gain insight into the metal-ligand bonding. []
- Infrared spectroscopy: To identify functional groups and investigate the coordination modes of the ligands to the molybdenum center. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and study the environment of specific atoms within the molecule. []
- Single-crystal X-ray diffraction: To determine the three-dimensional structure and molecular packing of the chelates in the solid state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

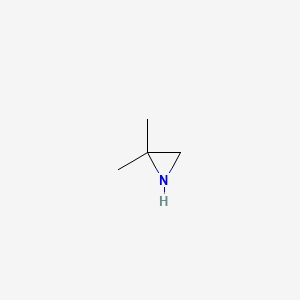
![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)
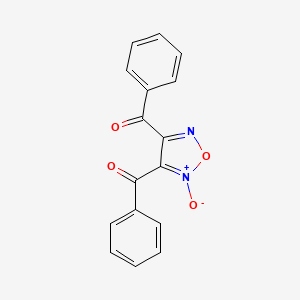
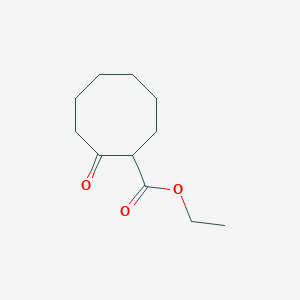
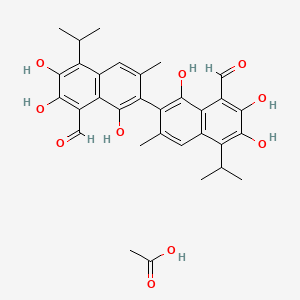



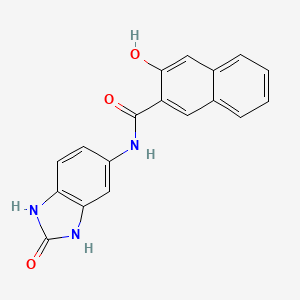
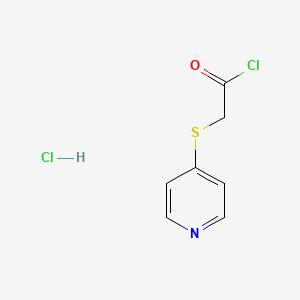
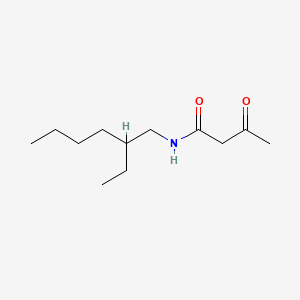
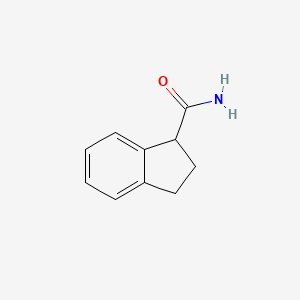
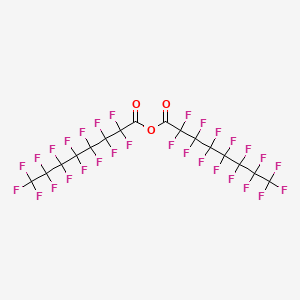
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)
